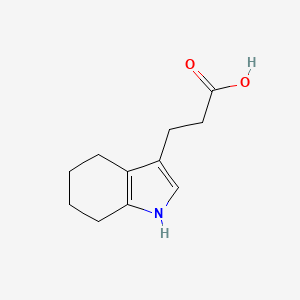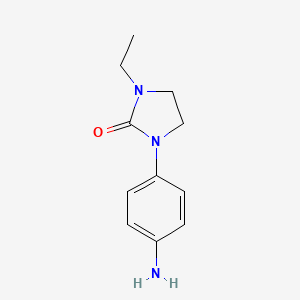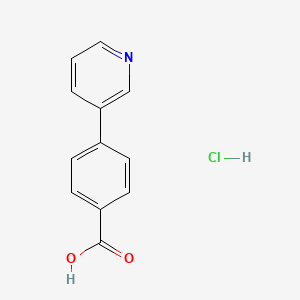
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane
Overview
Description
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane is a heterocyclic organic compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, featuring a bromine atom at the 2-position and a trimethylsilylethynyl group at the 5-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane typically involves the bromination of 5-(trimethylsilylethynyl)pyridine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The trimethylsilylethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts.
Coupling Reactions: Typical reagents include palladium catalysts (Pd(PPh3)4), copper iodide (CuI), and bases such as triethylamine (Et3N).
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include aryl or vinyl-substituted pyridines.
Scientific Research Applications
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilylethynyl group can participate in coupling reactions. These reactions are facilitated by the electronic properties of the pyridine ring, which influence the reactivity of the substituents .
Comparison with Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilylethynyl group.
5-Bromo-3-(trimethylsilyl)ethynylpyridin-2-amine: Contains an amine group at the 2-position.
Uniqueness: 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane is unique due to the presence of both a bromine atom and a trimethylsilylethynyl group, which confer distinct reactivity and applications in organic synthesis and materials science .
Properties
CAS No. |
465521-20-4 |
|---|---|
Molecular Formula |
C10H12BrNSi |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 |
InChI Key |
ALBWBSINXNTKEN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate](/img/structure/B8568667.png)









